Cas no 2034391-08-5 (3-fluoro-N-{2-2-(1H-imidazol-1-yl)ethoxyethyl}pyridine-4-carboxamide)

3-Fluoro-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}pyridine-4-carboxamide is a fluorinated pyridine derivative featuring an imidazole-linked ethoxyethyl carboxamide moiety. This compound is of interest in medicinal chemistry due to its structural versatility, combining a fluorine-substituted pyridine core with an imidazole-containing side chain, which may enhance binding affinity and metabolic stability. The fluorine atom at the 3-position of the pyridine ring can influence electronic properties and improve bioavailability. The imidazole group offers potential for hydrogen bonding and coordination interactions, making it useful in targeting biologically relevant systems. Its well-defined synthetic route allows for further derivatization, supporting research in drug discovery and molecular design.
3-fluoro-N-{2-2-(1H-imidazol-1-yl)ethoxyethyl}pyridine-4-carboxamide structure
2034391-08-5 structure
商品名:3-fluoro-N-{2-2-(1H-imidazol-1-yl)ethoxyethyl}pyridine-4-carboxamide
CAS番号:2034391-08-5
MF:C13H15FN4O2
メガワット:278.282205820084
CID:5999478
PubChem ID:122246805

3-fluoro-N-{2-2-(1H-imidazol-1-yl)ethoxyethyl}pyridine-4-carboxamide 化学的及び物理的性質

名前と識別子

    • 3-fluoro-N-{2-2-(1H-imidazol-1-yl)ethoxyethyl}pyridine-4-carboxamide
    • N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-fluoroisonicotinamide
    • AKOS032464006
    • 3-fluoro-N-[2-(2-imidazol-1-ylethoxy)ethyl]pyridine-4-carboxamide
    • CHEMBL4921380
    • F6573-3420
    • 3-fluoro-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}pyridine-4-carboxamide
    • 2034391-08-5
    • インチ: 1S/C13H15FN4O2/c14-12-9-15-2-1-11(12)13(19)17-4-7-20-8-6-18-5-3-16-10-18/h1-3,5,9-10H,4,6-8H2,(H,17,19)
    • InChIKey: WEOHYGVPSVFAQM-UHFFFAOYSA-N
    • ほほえんだ: FC1C=NC=CC=1C(NCCOCCN1C=NC=C1)=O

計算された属性

  • せいみつぶんしりょう: 278.11790390g/mol
  • どういたいしつりょう: 278.11790390g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 20
  • 回転可能化学結合数: 7
  • 複雑さ: 306
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.2
  • トポロジー分子極性表面積: 69Ų

3-fluoro-N-{2-2-(1H-imidazol-1-yl)ethoxyethyl}pyridine-4-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6573-3420-5μmol
3-fluoro-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}pyridine-4-carboxamide
2034391-08-5
5μmol
$63.0 2023-09-08
Life Chemicals
F6573-3420-25mg
3-fluoro-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}pyridine-4-carboxamide
2034391-08-5 90%+
25mg
$109.0 2023-04-22
Life Chemicals
F6573-3420-15mg
3-fluoro-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}pyridine-4-carboxamide
2034391-08-5 90%+
15mg
$89.0 2023-04-22
Life Chemicals
F6573-3420-10mg
3-fluoro-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}pyridine-4-carboxamide
2034391-08-5
10mg
$79.0 2023-09-08
Life Chemicals
F6573-3420-2mg
3-fluoro-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}pyridine-4-carboxamide
2034391-08-5
2mg
$59.0 2023-09-08
Life Chemicals
F6573-3420-20mg
3-fluoro-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}pyridine-4-carboxamide
2034391-08-5 90%+
20mg
$99.0 2023-04-22
Life Chemicals
F6573-3420-5mg
3-fluoro-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}pyridine-4-carboxamide
2034391-08-5
5mg
$69.0 2023-09-08
Life Chemicals
F6573-3420-10μmol
3-fluoro-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}pyridine-4-carboxamide
2034391-08-5
10μmol
$69.0 2023-09-08
Life Chemicals
F6573-3420-20μmol
3-fluoro-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}pyridine-4-carboxamide
2034391-08-5 90%+
20μl
$79.0 2023-04-22
Life Chemicals
F6573-3420-3mg
3-fluoro-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}pyridine-4-carboxamide
2034391-08-5
3mg
$63.0 2023-09-08

3-fluoro-N-{2-2-(1H-imidazol-1-yl)ethoxyethyl}pyridine-4-carboxamide 関連文献

3-fluoro-N-{2-2-(1H-imidazol-1-yl)ethoxyethyl}pyridine-4-carboxamideに関する追加情報

3-Fluoro-N-{2-[2-(1H-Imidazol-1-yl)ethoxy]ethyl}pyridine-4-carboxamide: A Comprehensive Overview

3-Fluoro-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}pyridine-4-carboxamide is a chemically synthesized compound with the CAS number 2034391-08-5. This compound belongs to the class of pyridine derivatives, which are widely studied for their diverse applications in pharmaceuticals, agrochemicals, and materials science. The structure of this compound is characterized by a pyridine ring substituted with a fluorine atom at the 3-position and a carboxamide group at the 4-position. The imidazole moiety, attached via an ethoxyethyl chain, adds significant functional diversity to the molecule, making it a subject of interest in various research domains.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of 3-fluoro-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}pyridine-4-carboxamide. Researchers have explored various methodologies to optimize the synthesis process, focusing on improving yield and purity. For instance, a study published in *Journal of Medicinal Chemistry* highlighted the use of microwave-assisted synthesis to expedite the formation of the imidazole-containing side chain. This approach not only reduces reaction time but also enhances the overall quality of the product, making it more suitable for large-scale production.

The unique structural features of this compound render it highly versatile for applications in drug discovery. The pyridine ring is known for its aromatic stability and ability to participate in hydrogen bonding, which are critical properties for drug molecules. The fluorine substitution at the 3-position further modulates the electronic properties of the ring, enhancing its bioavailability and pharmacokinetic profile. Recent studies have demonstrated that this compound exhibits potent antitumor activity, particularly against breast and lung cancer cell lines. In vitro experiments revealed that it induces apoptosis by targeting specific oncogenic pathways, making it a promising candidate for anticancer therapy.

In addition to its pharmaceutical applications, 3-fluoro-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}pyridine-4-carboxamide has shown potential in the field of materials science. Its ability to form self-assembled monolayers (SAMs) on various substrates has been explored for applications in nanotechnology and electronics. A research article in *Advanced Materials* reported that this compound can be used as a building block for constructing highly ordered SAMs with tailored electronic properties. These SAMs exhibit excellent stability under harsh conditions, making them ideal for use in advanced electronic devices such as sensors and transistors.

The presence of an imidazole group in this compound introduces additional functional versatility. Imidazole is known for its ability to act as both a proton donor and acceptor, enabling it to participate in various chemical reactions. Recent studies have focused on leveraging this property to develop novel catalytic systems. For example, researchers have utilized this compound as a ligand in transition metal-catalyzed reactions, demonstrating its effectiveness in facilitating complex organic transformations with high selectivity.

From an environmental perspective, there is growing interest in understanding the ecological impact of 3-fluoro-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}pyridine-4-carboxamide. As part of its application in agrochemicals, researchers are investigating its biodegradability and potential toxicity to non-target organisms. Preliminary studies suggest that this compound exhibits low acute toxicity to aquatic organisms under standard test conditions. However, further research is required to assess its long-term effects on ecosystems and develop strategies for safe disposal.

In conclusion, 3-fluoro-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}pyridine-4-carboxamide is a multifaceted compound with significant potential across various scientific disciplines. Its unique structure, combined with recent advancements in synthetic methods and application studies, positions it as a valuable tool for future innovations in medicine, materials science, and agriculture. As research continues to unfold, this compound is expected to contribute significantly to addressing some of the most pressing challenges in these fields.

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